Furan-2-yl(4-isopropyl-3-methylphenyl)methanol
Description
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol is a furan-derived aromatic alcohol characterized by a furan-2-yl group linked to a substituted phenyl ring (4-isopropyl, 3-methyl) via a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C15H18O2 (molecular weight: 230.30 g/mol). The isopropyl and methyl substituents on the phenyl ring contribute to steric bulk and lipophilicity, while the hydroxymethyl group enables hydrogen bonding and reactivity, such as acetalization or esterification.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
furan-2-yl-(3-methyl-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H18O2/c1-10(2)13-7-6-12(9-11(13)3)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |
InChI Key |
RMCUJEVDESIBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CO2)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-isopropyl-3-methylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes under specific conditions. One common method includes the use of a Grignard reagent, where the furan derivative is reacted with a substituted benzaldehyde in the presence of a catalyst such as magnesium or zinc. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic aromatic substitution can occur on the furan ring or the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of furan-2-yl(4-isopropyl-3-methylphenyl)carboxylic acid.
Reduction: Formation of furan-2-yl(4-isopropyl-3-methylphenyl)methane.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-isopropyl-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and inferred properties of Furan-2-yl(4-isopropyl-3-methylphenyl)methanol and related compounds:
Key Observations:
- Substituent Effects: Chlorine (Cl): The 4-chloro substituent in 5-(4-Chlorophenyl)-2-methylfuran-3-methanol () enhances polarity and molecular weight compared to the target compound. Nitro (NO2): The nitro group in [5-(4-methyl-3-nitrophenyl)furan-2-yl]methanol () introduces strong electron-withdrawing effects, increasing reactivity (e.g., susceptibility to reduction) and UV activity. This contrasts with the electron-donating isopropyl/methyl groups in the target compound, which improve stability in non-polar environments.
- Molecular Weight Trends: The target compound’s higher molecular weight (230.30 g/mol) compared to simpler analogs like (4-(furan-2-yl)phenyl)methanol (174.20 g/mol, ) suggests slower volatility, making it more suitable for fixed fragrance components or non-volatile intermediates.
Reactivity and Functional Group Behavior
- Hydroxymethyl Group: The -CH2OH group in all compounds enables acetalization, as seen in biomass-derived furan-methanol derivatives (e.g., FDFM and FFDO in ). Such reactions are critical for producing stable derivatives for solvents or plasticizers .
- Reduction Pathways: The reduction of ketones to secondary alcohols (e.g., NaBH4-mediated synthesis of rac-3-(4-chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-ol in ) highlights a common synthetic route for furan-methanol analogs .
Analytical Characterization
Structural elucidation of such compounds typically employs:
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